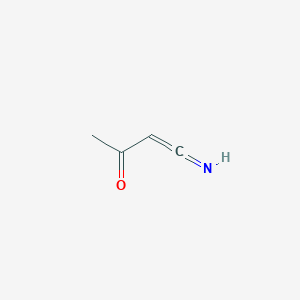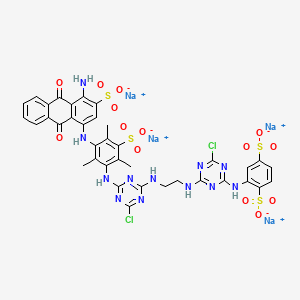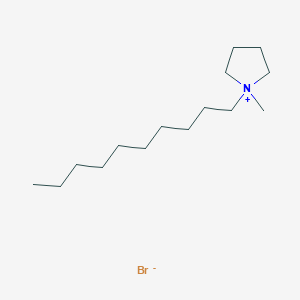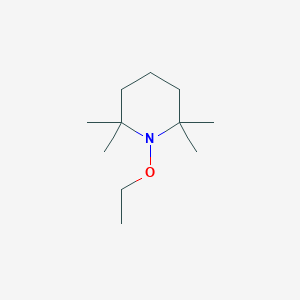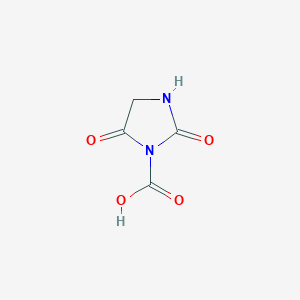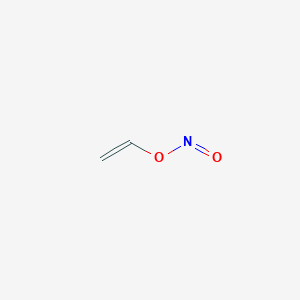
Ethenyl nitrite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl nitrite, also known as vinyl nitrite, is an organic compound with the chemical formula C2H3NO2. It is a member of the nitrite esters, which are characterized by the presence of the nitrite functional group (-ONO) attached to an alkyl or aryl group. This compound is a colorless, volatile liquid with a faint, sweet odor. It is primarily used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethenyl nitrite can be synthesized through the reaction of vinyl alcohol with nitrous acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
CH2=CHOH+HNO2→CH2=CH-ONO+H2O
Industrial Production Methods
Industrial production of this compound involves the continuous nitrification of vinyl alcohol using nitric acid steam. The process includes the preparation of a nitrifying agent, heating the agent to a specific temperature, and then adding vinyl alcohol dropwise. The reaction mixture is then separated, and the this compound is purified through washing, drying, and rectification .
Analyse Des Réactions Chimiques
Types of Reactions
Ethenyl nitrite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form acetic acid and nitrogen oxides.
Reduction: It can be reduced to form ethylene and nitrous oxide.
Substitution: this compound can undergo nucleophilic substitution reactions, where the nitrite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Acetic acid (CH3COOH) and nitrogen oxides (NOx).
Reduction: Ethylene (C2H4) and nitrous oxide (N2O).
Substitution: Various substituted vinyl compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Ethenyl nitrite has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the nitrite functional group into molecules.
Biology: Studied for its potential effects on biological systems, including its role in nitrosation reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals
Mécanisme D'action
Ethenyl nitrite exerts its effects primarily through the release of nitric oxide (NO), a potent signaling molecule. The mechanism involves the decomposition of this compound to produce nitric oxide, which then interacts with various molecular targets and pathways. Nitric oxide is known to activate guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl nitrite (C2H5NO2): Similar in structure but with an ethyl group instead of a vinyl group.
Methyl nitrite (CH3ONO): Contains a methyl group instead of a vinyl group.
Isopropyl nitrite (C3H7NO2): Contains an isopropyl group instead of a vinyl group.
Uniqueness
Ethenyl nitrite is unique due to the presence of the vinyl group, which imparts distinct reactivity and properties compared to other nitrite esters. The vinyl group allows for additional reactions, such as polymerization, which are not possible with other nitrite esters .
Propriétés
Numéro CAS |
26977-89-9 |
|---|---|
Formule moléculaire |
C2H3NO2 |
Poids moléculaire |
73.05 g/mol |
Nom IUPAC |
ethenyl nitrite |
InChI |
InChI=1S/C2H3NO2/c1-2-5-3-4/h2H,1H2 |
Clé InChI |
COTGJZIJWUCYCL-UHFFFAOYSA-N |
SMILES canonique |
C=CON=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


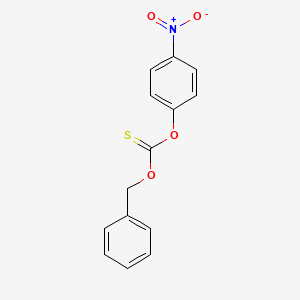
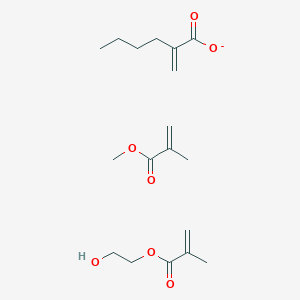


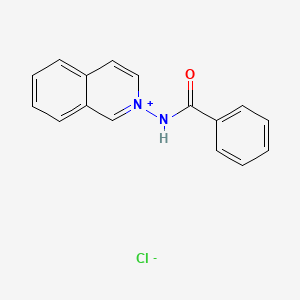
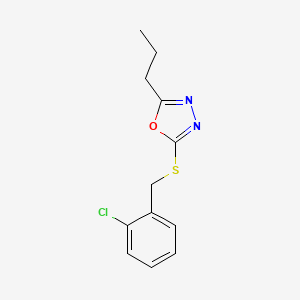
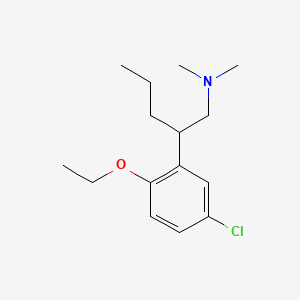
![2H-Pyrimido[4,5-B][1,4]oxazine](/img/structure/B14690891.png)
